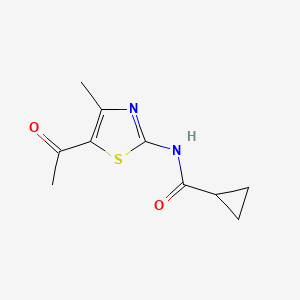
1-azido-4-bromo-2,5-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-4-bromo-2,5-difluorobenzene is an organic compound with the molecular formula C6H2BrF2N3. It is a derivative of benzene, where the hydrogen atoms are substituted with azido, bromo, and difluoro groups. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-azido-4-bromo-2,5-difluorobenzene typically involves the following steps:
Starting Material: The synthesis begins with 1,4-dibromo-2,5-difluorobenzene.
Azidation Reaction: The azido group is introduced through a nucleophilic substitution reaction, where sodium azide (NaN3) is used as the azide source.
Chemical Reactions Analysis
1-Azido-4-bromo-2,5-difluorobenzene undergoes various types of chemical reactions:
Substitution Reactions: The azido group can participate in substitution reactions, often leading to the formation of triazoles through cycloaddition reactions with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The bromo and difluoro groups can undergo oxidative addition reactions, often facilitated by transition metal catalysts.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Azido-4-bromo-2,5-difluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-azido-4-bromo-2,5-difluorobenzene is primarily based on its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group is highly reactive and can form stable triazole rings through cycloaddition with alkynes, a reaction commonly used in click chemistry . The bromo and difluoro groups can participate in various electrophilic and nucleophilic substitution reactions, making this compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Azido-4-bromo-2,5-difluorobenzene can be compared with other similar compounds such as:
1-Azido-4-bromobenzene: Lacks the difluoro groups, making it less reactive in certain substitution reactions.
1,4-Dibromo-2,5-difluorobenzene: Lacks the azido group, limiting its use in bioorthogonal chemistry.
4-Bromo-2,5-difluorobenzoic acid: Contains a carboxylic acid group instead of an azido group, leading to different reactivity and applications.
The presence of both azido and difluoro groups in this compound makes it unique and highly versatile for various chemical transformations and applications.
Properties
IUPAC Name |
1-azido-4-bromo-2,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCQXKYVPDUUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619516.png)
![tert-butyl (1R,5R)-1-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619522.png)
![2-[7-(dihexylamino)-2,3,4,4a,5,6-hexahydronaphthalen-2-ylidene]propanedinitrile](/img/structure/B6619530.png)
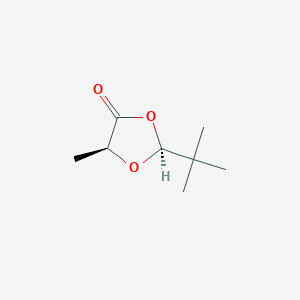
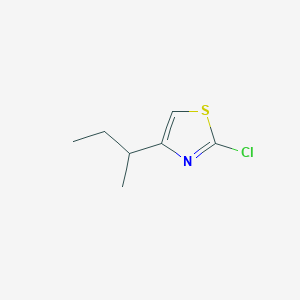
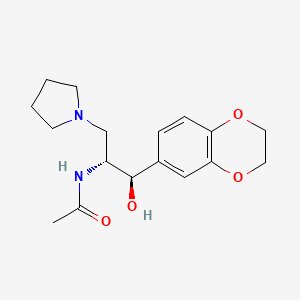
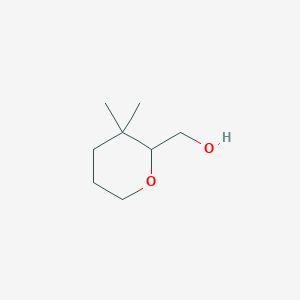


![ethyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6619584.png)
![N-[2-(diethylamino)ethyl]-5-{[(3Z)-5-[(1E)-2-(4-fluorobenzenesulfonyl)ethenyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B6619587.png)
